2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- is a chemical compound with the molecular formula C6H3Cl2N3S. It is a derivative of benzothiadiazole, a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- typically involves the chlorination of 2,1,3-benzothiadiazol-4-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiadiazoles with various functional groups.
Scientific Research Applications
2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor in organic electronic materials, enhancing their electronic properties. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,1,3-benzothiadiazole: A related compound with similar structural features but without the dichloro substitution.
5,7-Dichloro-2,1,3-benzothiadiazol-4-amine: Another dichloro-substituted benzothiadiazole with different substitution patterns
Uniqueness
2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- is unique due to its specific dichloro substitution, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic light-emitting diodes and solar cells .
Properties
CAS No. |
18392-82-0 |
---|---|
Molecular Formula |
C6H3Cl2N3S |
Molecular Weight |
220.08 g/mol |
IUPAC Name |
4,5-dichloro-2,1,3-benzothiadiazol-7-amine |
InChI |
InChI=1S/C6H3Cl2N3S/c7-2-1-3(9)5-6(4(2)8)11-12-10-5/h1H,9H2 |
InChI Key |
JOESFIQTXUCSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.